molecular formula C11H14N2O B8602447 3-(m-Dimethylaminophenoxy)propionitrile

3-(m-Dimethylaminophenoxy)propionitrile

Cat. No.: B8602447
M. Wt: 190.24 g/mol
InChI Key: DNOKHARFSWNLKE-UHFFFAOYSA-N
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Description

3-(m-Dimethylaminophenoxy)propionitrile is a nitrile derivative featuring a phenoxy group substituted with a dimethylamino moiety at the meta position. The compound’s nitrile group and aromatic substituents suggest reactivity in hydrolysis, reduction, and substitution reactions, common in pharmaceutical and agrochemical intermediates. The meta-dimethylaminophenoxy group may enhance electronic effects, influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[3-(dimethylamino)phenoxy]propanenitrile

InChI

InChI=1S/C11H14N2O/c1-13(2)10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,4,8H2,1-2H3

InChI Key

DNOKHARFSWNLKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

  • Electronic Effects: Substituents like dimethylamino (electron-donating) vs. hydroxyl (electron-withdrawing) alter reactivity. MNPN’s methylnitrosamino group facilitates metabolic activation to DNA-reactive species .
  • Biological Activity: MNPN’s carcinogenicity contrasts with 3-(Pyridyl-2-Amino)propionitrile’s pesticidal use, underscoring substituent-driven toxicity .
  • Synthetic Utility: 3,3-Diphenylpropionitrile’s aromatic bulk aids in drug synthesis, while 3-(Dimethylamino)propionitrile’s aliphatic amine serves as a catalyst .

Research Findings and Mechanistic Insights

  • MNPN’s Carcinogenicity: In F344 rats, MNPN induces nasal cavity tumors (86% in males) via DNA methylation (O⁶-methylguanine formation) . Metabolic activation generates 2-cyanoethyldiazohydroxide, forming adducts with deoxyguanosine .
  • Safety Profiles: 3-(Dimethylamino)propionitrile requires strict handling (gloves, ventilation) due to skin/eye irritation risks , whereas 3-(4-Hydroxyphenyl)propionitrile is prioritized for low-hazard research applications .

Preparation Methods

Reaction Mechanism

  • Deprotonation : m-Dimethylaminophenol (C8H11NOC_8H_{11}NO) is deprotonated by a base (e.g., NaOH, K2_2CO3_3) to form a phenoxide ion.

  • Conjugate Addition : The phenoxide attacks the β-carbon of acrylonitrile (C3H3NC_3H_3N), resulting in a Michael adduct.

  • Protonation : The intermediate is protonated to yield the final product.

Optimized Conditions

  • Solvent : Dimethylformamide (DMF) or ethanol.

  • Temperature : 60–80°C under reflux.

  • Base : Potassium carbonate (1.2 equivalents).

  • Yield : 65–75%.

Advantages :

  • Single-step synthesis with commercially available reagents.

  • Scalable for industrial production.

Challenges :

  • Risk of acrylonitrile polymerization, mitigated by radical inhibitors (e.g., hydroquinone).

  • Requires rigorous temperature control to minimize byproducts.

Nucleophilic Substitution Using 3-Chloropropionitrile

This method involves an SN2 displacement reaction between m-dimethylaminophenoxide and 3-chloropropionitrile (C3H4ClNC_3H_4ClN).

Reaction Protocol

  • Generation of Phenoxide : m-Dimethylaminophenol is treated with NaH in tetrahydrofuran (THF).

  • Displacement : 3-Chloropropionitrile is added dropwise at 0°C, followed by heating to 60°C for 12 hours.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via vacuum distillation.

Key Parameters :

  • Solvent : THF or DMF.

  • Catalyst : None required.

  • Yield : 50–60%.

Limitations :

  • 3-Chloropropionitrile is less accessible and requires synthesis from acrylonitrile via hydrochlorination.

  • Competing elimination reactions may produce acrylonitrile as a byproduct.

Mitsunobu Reaction with 3-Hydroxypropionitrile

The Mitsunobu reaction offers an alternative route but is limited by the instability of 3-hydroxypropionitrile (C3H5NOC_3H_5NO).

Procedure

  • Reactants : m-Dimethylaminophenol, 3-hydroxypropionitrile, triphenylphosphine (PPh3_3), and diethyl azodicarboxylate (DEAD).

  • Conditions : Conducted in THF at 0°C to room temperature for 24 hours.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Outcomes :

  • Yield : 40–50% due to substrate instability.

  • Side Reactions : Degradation of 3-hydroxypropionitrile under acidic or basic conditions.

Ullmann-Type Coupling for Aromatic Ether Formation

This copper-catalyzed method couples a halogenated propionitrile with m-dimethylaminophenol but is less common due to harsh conditions.

Experimental Setup

  • Substrate : 3-Bromopropionitrile (C3H4BrNC_3H_4BrN).

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs2_2CO3_3.

  • Solvent : DMSO at 110°C for 48 hours.

Results :

  • Yield : 30–40%.

  • Drawbacks : High energy input and low functional group tolerance.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Scalability
CyanoethylationAcrylonitrile, K2_2CO3_360–80°C, reflux65–75High
SN2 Displacement3-Chloropropionitrile, NaH60°C, 12 hrs50–60Moderate
Mitsunobu ReactionDEAD, PPh3_30°C–RT, 24 hrs40–50Low
Ullmann CouplingCuI, Cs2_2CO3_3110°C, 48 hrs30–40Low

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(m-Dimethylaminophenoxy)propionitrile?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between substituted phenols and acrylonitrile derivatives. For example, reacting m-dimethylaminophenol with acrylonitrile in the presence of a base catalyst (e.g., KOH or NaH) under controlled temperatures (60–80°C) can yield the target compound. Alternative routes may include aza-Michael additions, where amines react with activated nitriles . Characterization via NMR and IR spectroscopy is critical to confirm the substitution pattern and nitrile functionality .

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation combines:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify aromatic protons, dimethylamino groups, and nitrile carbons.
  • IR Spectroscopy : A sharp peak near 2240 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and bond angles .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : Key applications include:

  • Organic Synthesis : As an intermediate for heterocycles (e.g., pyrrolidines, pyrazoles) via cyclization or cross-coupling reactions .
  • Biochemical Probes : Modulating enzyme activity (e.g., kinases) or receptor interactions (e.g., GPCRs) due to its electron-rich aromatic and polar nitrile groups .
  • Material Science : Functionalizing polymers or resins for tailored thermal/mechanical properties .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., DBU, NaH) or phase-transfer catalysts to enhance nucleophilic substitution efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling to minimize decomposition.
  • In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Assessment : Validate compound purity (>95%) via HPLC and elemental analysis to exclude impurities as confounding factors.
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for GPCRs) and assay protocols (e.g., FRET vs. radioligand binding).
  • Computational Modeling : Perform docking studies (e.g., AutoDock) to predict binding modes and reconcile divergent activity trends .

Q. How to design experiments studying its interactions with enzymes or receptors?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (konk_{on}/koffk_{off}) for nitrile-containing inhibitors.
  • Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., cysteine residues) to probe nitrile-mediated covalent bonding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH\Delta H, ΔS\Delta S) to assess entropy-driven vs. enthalpy-driven interactions .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors; the compound may release toxic HCN under extreme heat.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with alkaline permanganate solutions before disposal, adhering to local regulations .

Comparative Structural Analogs

Compound NameKey Structural FeaturesResearch Applications
3-(4-Fluorophenoxy)propionitrileFluorinated aromatic ringGPCR modulation, enhanced stability
3-(2-Aminophenoxy)propanenitrileAmino group for conjugationEnzyme inhibition, polymer synthesis
3-(1-Pyrrolidino)propionitrileCyclic amine for chelationMetal-organic frameworks (MOFs)
Adapted from structural analogs in .

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